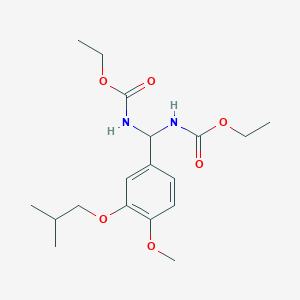

![molecular formula C14H11F2NO5S2 B2807356 Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate CAS No. 303151-26-0](/img/structure/B2807356.png)

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

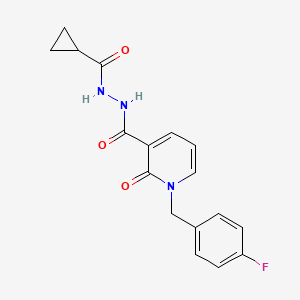

“Methyl 2-({2-[(3,4-difluorophenyl)carbamoyl]thiophen-3-yl}sulfonyl)acetate” is a chemical compound with the CAS number 303151-26-0 . It is also known as "Acetic acid, 2-[[2-[[(3,4-difluorophenyl)amino]carbonyl]-3-thienyl]sulfonyl]-, methyl ester" .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. These properties would typically include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate and its derivatives are involved in various synthetic processes, primarily as intermediates in pharmaceutical applications. Raynolds (1984) demonstrated that methyl 2-cyano-2-(3-thienyl)acetate can be prepared with high yield and further hydrolyzed to 3-thienylmalonic acid, a significant pharmaceutical intermediate (Raynolds, 1984). This process exemplifies the compound's role in synthesizing key intermediates for pharmaceutical development.

Antiandrogen Activity and Pharmaceutical Development

The compound has been explored in the context of developing novel pharmaceuticals, particularly for its potential antiandrogen activity. Tucker, Crook, and Chesterson (1988) synthesized derivatives showing promise as potent antiandrogens, a crucial therapeutic category for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Applications in Organic Chemistry and Material Science

In the field of organic chemistry and material science, derivatives of the compound have been used in various synthesis processes. For example, Clarke, Fox, and Scrowston (1980) developed methods to convert thiophen derivatives into thieno[2,3-d]isothiazoles, showcasing the versatility of thienyl compounds in organic synthesis (Clarke, Fox, & Scrowston, 1980).

Role in Synthesis of Sulfonyl Azides

Sulfonyl azides, valuable reagents in organic synthesis, have been prepared using derivatives of this compound. Katritzky, Widyan, and Gyanda (2008) highlighted its use in the synthesis of sulfonyl azides, which are crucial in the alpha-azidation of amide enolates and ester enolates for amino acid derivative production (Katritzky, Widyan, & Gyanda, 2008).

Properties

IUPAC Name |

methyl 2-[2-[(3,4-difluorophenyl)carbamoyl]thiophen-3-yl]sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO5S2/c1-22-12(18)7-24(20,21)11-4-5-23-13(11)14(19)17-8-2-3-9(15)10(16)6-8/h2-6H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLHFPVWXXDYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)

![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)

![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)

![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)

![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)